N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
“N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring . The compound also has a cyclohexyl group, a p-tolyl group (a phenyl ring with a methyl substituent), and a carboxamide group attached to different positions of the core structure.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrrolo[1,2-a]pyrazine core and the attached groups. The presence of nitrogen atoms in the core structure and the carboxamide group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrrolo[1,2-a]pyrazine core could potentially undergo various reactions at the nitrogen atoms or the adjacent carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that derivatives of N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide are instrumental in synthesizing a broad range of heterocyclic compounds. For example, the compound has been used as a precursor in the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, leading to the formation of pyrroles and pyrazines. This process is facilitated by tuning the Rh(II) catalyst and reaction conditions, showcasing the compound's versatility in synthesizing diverse heterocycles (Rostovskii et al., 2017).
Antimicrobial and Antitumor Activities
Compounds synthesized from N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have shown promising antimicrobial and antitumor activities. For instance, the facile heterocyclic synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives has demonstrated significant antibacterial and antifungal properties (Hafez et al., 2015). Furthermore, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in developing anticancer therapies (Hassan et al., 2014).
Material Science Applications
In the realm of materials science, N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide derivatives have contributed to the synthesis of advanced polymers. For example, polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) have been developed, utilizing a derivative of the compound . These polyamides exhibit good solubility in polar organic solvents and form transparent, flexible, and tough films, indicating their applicability in creating high-performance materials (Yang et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-9-11-17(12-10-16)20-19-8-5-13-23(19)14-15-24(20)21(25)22-18-6-3-2-4-7-18/h5,8-13,18,20H,2-4,6-7,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXQRMNKSSJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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